Vortioxetine Sulfoxide Fumarate is a derivative of vortioxetine, an antidepressant that functions as a serotonin modulator and stimulator. This compound has garnered attention due to its potential therapeutic effects in treating major depressive disorder and its possible efficacy against viral infections, such as SARS-CoV-2. The fumarate salt form enhances the solubility and bioavailability of the active pharmaceutical ingredient, making it suitable for clinical applications.
Vortioxetine was first approved by the United States Food and Drug Administration for the treatment of major depressive disorder in adults. Its sulfoxide derivative has been studied for enhanced pharmacological properties, particularly in terms of binding affinity and therapeutic efficacy.
Vortioxetine Sulfoxide Fumarate can be classified as:
The synthesis of Vortioxetine Sulfoxide Fumarate typically involves several key steps, leveraging established methods for synthesizing vortioxetine and modifying it to form the sulfoxide derivative.
The synthesis utilizes mild reaction conditions, typically at temperatures ranging from 80°C to 120°C, and can be completed within a few hours. The use of ammonium formate as a hydrogen source during catalytic hydrogenation minimizes risks associated with high-pressure hydrogenation methods.
Vortioxetine Sulfoxide Fumarate features a complex molecular structure characterized by multiple functional groups that enhance its pharmacological properties. The sulfoxide moiety is critical for its activity.
The molecular structure includes:
The chemical reactions involved in synthesizing Vortioxetine Sulfoxide Fumarate are pivotal for understanding its formation and potential modifications.
The reaction conditions are optimized to ensure high yields while minimizing side reactions. The use of solvents such as dimethylformamide or dichloromethane is common during these processes.
Vortioxetine Sulfoxide Fumarate acts primarily through modulation of serotonin receptors and inhibition of serotonin reuptake. This dual mechanism enhances serotonergic neurotransmission, which is beneficial in treating depression.
Studies indicate that vortioxetine derivatives exhibit improved binding affinities compared to standard treatments like remdesivir, suggesting potential applications beyond depression treatment.
Vortioxetine Sulfoxide Fumarate has several scientific uses:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: